

Application Note: Analysis of Flutianil Residues by Gas Chromatography-Electron Capture Detection

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Compound of Interest		
Compound Name:	Flutianil	
Cat. No.:	B1673491	Get Quote

AN-GC-ECD-001

Abstract

This application note details a sensitive and validated method for the determination of **Flutianil** residues in various agricultural matrices using gas chromatography with electron capture detection (GC-ECD). The protocol outlines a straightforward extraction and cleanup procedure, followed by instrumental analysis. The method is demonstrated to be robust, with excellent linearity, recovery, and low detection limits, making it suitable for routine monitoring and regulatory compliance.

Introduction

Flutianil is a fungicide used to control powdery mildew on a variety of crops.[1] Its widespread use necessitates a reliable analytical method for the determination of its residues in agricultural commodities to ensure food safety and compliance with maximum residue limits (MRLs). Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective technique for the analysis of halogenated compounds like **Flutianil**.[2][3] This application note provides a detailed protocol for the extraction, cleanup, and GC-ECD analysis of **Flutianil**.

Experimental Protocol Sample Preparation and Extraction



A sensitive and simple analytical method was developed to identify **flutianil** residues in agricultural products.[1][4]

- Homogenization: A representative sample of the agricultural commodity (e.g., pepper, sweet pepper, mandarin, hulled rice, soybean, potato) is homogenized.
- Extraction: A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 20 mL of acetonitrile is added, and the sample is homogenized for 2 minutes.
- Salting Out: 5 g of NaCl is added, and the tube is shaken vigorously for 1 minute.
- Centrifugation: The sample is centrifuged at 4000 rpm for 10 minutes.
- Partitioning: The supernatant (acetonitrile layer) is transferred to a separatory funnel. 50 mL of dichloromethane and 500 mL of distilled water are added. The funnel is shaken for 10 minutes.
- Phase Separation: The lower organic layer (dichloromethane) is collected.
- Drying: The dichloromethane extract is passed through anhydrous sodium sulfate to remove any residual water.
- Evaporation: The extract is concentrated to dryness using a rotary evaporator at 40°C.
- Reconstitution: The residue is redissolved in 5 mL of n-hexane for cleanup.

Solid Phase Extraction (SPE) Cleanup

Cleanup is performed using a silica solid-phase extraction (SPE) cartridge.[4]

- Conditioning: A silica SPE cartridge (500 mg, 6 mL) is conditioned with 5 mL of n-hexane.
- Loading: The reconstituted sample extract is loaded onto the conditioned SPE cartridge.
- Elution: Flutianil is eluted with 10 mL of a 10% acetone in n-hexane mixture.
- Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream
 of nitrogen and reconstituted in 1 mL of n-hexane for GC-ECD analysis.



GC-ECD Analysis

The instrumental analysis is performed using a gas chromatograph equipped with an electron capture detector.

Table 1: GC-ECD Operating Conditions[4]

Parameter	Value	
Gas Chromatograph	Agilent 7890A	
Detector	Electron Capture Detector (ECD)	
Column	DB-5ms (30 m x 0.25 mm, 0.25 μm)	
Injector Temperature	250°C	
Detector Temperature	300°C	
Oven Program	Initial: 150°C (hold 1 min) Ramp 1: 20°C/min to 280°C (hold 5 min)	
Carrier Gas	Nitrogen	
Flow Rate	1.0 mL/min	
Injection Volume	1 μL (Splitless)	

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The calibration curve for **Flutianil** showed excellent linearity with a correlation coefficient (R²) greater than 0.999.[1]

Table 2: Method Validation Parameters[1][4]



Parameter	Value
Limit of Detection (LOD)	0.004 mg/kg
Limit of Quantification (LOQ)	0.02 mg/kg
Correlation Coefficient (R²)	> 0.999

Table 3: Recovery of Flutianil from Spiked Samples[1][4][5]

Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
Pepper	0.02	95.5	3.2
0.2	98.7	2.5	
Sweet Pepper	0.02	108.0	4.1
0.2	101.3	2.8	
Mandarin	0.02	85.6	5.6
0.2	92.4	3.9	
Hulled Rice	0.02	76.5	7.8
0.2	88.9	6.1	
Soybean	0.02	81.2	6.4
0.2	90.1	4.5	
Potato	0.02	83.4	5.9
0.2	91.5	4.8	

The average recovery of **Flutianil** from the tested agricultural commodities ranged from 76.5% to 108.0%, with a relative standard deviation of less than 10%.[1][4] These results are in accordance with the Codex Alimentarius Commission Guidelines (CAC/GL 40).[4]

Diagrams





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Caption: Experimental workflow for **Flutianil** residue analysis.

Conclusion

The described GC-ECD method provides a reliable and sensitive approach for the quantification of **Flutianil** residues in a variety of agricultural matrices. The sample preparation procedure involving acetonitrile extraction and silica SPE cleanup is effective in removing interfering matrix components. The method's performance characteristics, including linearity, recovery, and precision, meet the requirements for regulatory analysis, making it a valuable tool for food safety monitoring. For confirmation of results, gas chromatography-mass spectrometry (GC-MS) can be utilized.[6]

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- To cite this document: BenchChem. [Application Note: Analysis of Flutianil Residues by Gas Chromatography-Electron Capture Detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673491#gas-chromatography-electron-capture-detection-of-flutianil]

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